molecular formula C15H22O2 B1204071 Tetradymol CAS No. 52279-13-7

Tetradymol

Cat. No.: B1204071
CAS No.: 52279-13-7
M. Wt: 234.33 g/mol
InChI Key: YGPYHQDJFQOKLN-GLQYFDAESA-N
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Description

Tetradymol (C₁₅H₂₂O₂) is a hepatotoxic furanoeremophilane sesquiterpene lactone primarily isolated from Tetradymia glabrata and hybrid Ligularia species . It exhibits an oral LD₅₀ of 250 mg/kg in mice, causing centrilobular hepatic necrosis and photosensitization in livestock through the accumulation of phylloerythrin, a chlorophyll metabolite . Mechanistically, tetradymol disrupts mitochondrial function by uncoupling oxidative phosphorylation while paradoxically inhibiting ATPase activity in submitochondrial particles, suggesting compartment-specific interactions within mitochondria . Its toxicity is modulated by cytochrome P-450 metabolism, generating a more toxic metabolite .

Properties

CAS No.

52279-13-7

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(4aR,5S,8aS)-3,4a,5-trimethyl-4,5,6,7,8,9-hexahydrobenzo[f][1]benzofuran-8a-ol

InChI

InChI=1S/C15H22O2/c1-10-9-17-13-8-15(16)6-4-5-11(2)14(15,3)7-12(10)13/h9,11,16H,4-8H2,1-3H3/t11-,14+,15-/m0/s1

InChI Key

YGPYHQDJFQOKLN-GLQYFDAESA-N

SMILES

CC1CCCC2(C1(CC3=C(C2)OC=C3C)C)O

Isomeric SMILES

C[C@H]1CCC[C@]2([C@@]1(CC3=C(C2)OC=C3C)C)O

Canonical SMILES

CC1CCCC2(C1(CC3=C(C2)OC=C3C)C)O

Synonyms

tetradymol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Tetradymol vs. Tetradymodiol

Tetradymol (compound II) and its hydroxylated derivative, tetradymodiol (compound III), differ structurally by the presence of a hydroxyl group in the latter. This modification increases hepatotoxicity: tetradymodiol induces comparable or greater liver damage than tetradymol in mice, as evidenced by reductive cleavage studies and NMR/X-ray crystallography data .

Parameter Tetradymol Tetradymodiol
Molecular Formula C₁₅H₂₂O₂ C₁₅H₂₂O₃
LD₅₀ (mice, oral) 250 mg/kg ~250 mg/kg (higher necrosis)
Key Functional Group Lactone Hydroxylated lactone
Toxicity Mechanism Mitochondrial uncoupling Enhanced metabolic activation

Hybrid-Derived vs. Parent Species Compounds

Tetradymol is absent in parent species like Ligularia subspicata and L. nelumbifolia but detected in their hybrids, indicating hybridization activates biosynthetic pathways for its production . In contrast, other furanoeremophilanes, such as subspicatins, are unique to non-hybrid Ligularia species, suggesting divergent ecological roles or toxicity profiles .

Functional Analog: Spine-less Horsebrush Toxins

Spine-less horsebrush (Tetradymia canescens) contains structurally related sesquiterpenes but requires twice the dose (2.5 lb of plant material vs. 1.25 lb for T. glabrata) to induce photosensitization in sheep . This reduced potency highlights the critical role of substituent groups in furanoeremophilanes for toxicity.

Mechanistic Comparisons

Mitochondrial Interactions

Unlike classical uncouplers (e.g., 2,4-dinitrophenol), tetradymol exhibits dual activity: uncoupling oxidative phosphorylation in intact mitochondria while inhibiting ATPase in submitochondrial particles . This paradox suggests membrane-dependent behavior, contrasting with simpler uncouplers that uniformly dissipate proton gradients.

Metabolic Activation

Tetradymol’s toxicity depends on cytochrome P-450-mediated metabolism, unlike some furanoeremophilanes that act directly. Pretreatment with enzyme inhibitors (e.g., SKF-525A) delays hepatic necrosis, indicating metabolic activation is essential . In contrast, compounds like tetradymodiol may bypass this step due to inherent reactivity from hydroxylation .

Ecological and Pharmacological Implications

  • Hybrid Vigor: Hybridization in Ligularia generates tetradymol de novo, posing unique risks to herbivores .
  • Synergistic Toxicity: Co-ingestion of tetradymol with black sagebrush compounds amplifies hepatotoxicity, complicating field diagnoses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetradymol
Reactant of Route 2
Tetradymol

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